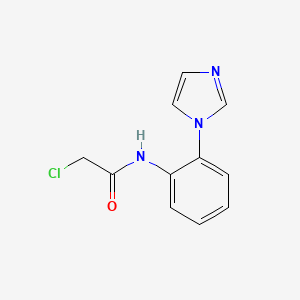

2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide

Beschreibung

Systematic IUPAC Nomenclature and Structural Representation

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple functional groups. According to computational chemistry databases, the complete IUPAC designation is 2-chloro-N-[2-(1H-imidazol-1-yl)phenyl]acetamide. This nomenclature precisely describes the structural arrangement where the acetamide backbone contains a chlorine atom at the alpha position relative to the carbonyl group, while the nitrogen atom of the amide is connected to a phenyl ring that bears an imidazole substituent at the ortho position.

The molecular structure displays several key structural features that define its chemical identity. The acetamide portion consists of a carbonyl group directly connected to a methylene carbon bearing the chlorine substituent, creating the characteristic 2-chloroacetamide motif. The phenyl ring serves as a bridging component between the acetamide nitrogen and the imidazole ring system. The imidazole heterocycle, a five-membered aromatic ring containing two nitrogen atoms, is attached to the phenyl ring through its nitrogen-1 position, establishing the complete molecular framework.

Computational structural analysis reveals that the compound adopts a planar configuration around the aromatic systems, with the imidazole ring maintaining its characteristic aromatic properties. The molecular geometry demonstrates restricted rotation around several key bonds due to conjugation effects between the aromatic systems and the amide functional group. The SMILES representation ClCC(=O)NC1=C(C=CC=C1)N1C=NC=C1 provides a linear description of the connectivity pattern, confirming the structural arrangement where the imidazole nitrogen-1 connects directly to the carbon-2 position of the phenyl ring.

Eigenschaften

IUPAC Name |

2-chloro-N-(2-imidazol-1-ylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O/c12-7-11(16)14-9-3-1-2-4-10(9)15-6-5-13-8-15/h1-6,8H,7H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUOFZDDLISJAMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CCl)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-chloroacetamide and 2-imidazol-1-yl-phenylamine.

Reaction: The primary reaction involves the nucleophilic substitution of the chloro group by the amine group of 2-imidazol-1-yl-phenylamine.

Conditions: This reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) with a base like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3), thiourea, or sodium methoxide (NaOMe) in solvents like DMF or DMSO.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of azides, thiols, or ethers.

Oxidation: Formation of imidazole N-oxides.

Reduction: Formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide has been investigated for its potential as a pharmaceutical agent. Its structure allows it to serve as a scaffold for the development of new drugs targeting various diseases, particularly in oncology and infectious diseases.

Anticancer Activity

Recent studies have highlighted its anticancer properties. For instance, derivatives of imidazole-containing compounds, similar to this compound, have shown promising results against various cancer cell lines. The compound's effectiveness was evaluated using the MTT assay, which measures cell viability:

| Compound | IC50 Value (µM) | Cancer Cell Line |

|---|---|---|

| 20g | 15.67 ± 2.52 | C6 (rat glioma) |

| Cisplatin | 23.0 ± 1.73 | C6 |

| 20g | 58.33 ± 2.89 | HepG2 (human liver) |

| Cisplatin | 46.67 ± 7.64 | HepG2 |

These results indicate that compounds similar to this compound can exhibit significant cytotoxic effects against cancer cells .

Enzyme Inhibition

The compound has also been explored for its potential as an enzyme inhibitor. It may bind to the active sites of specific enzymes, blocking substrate access and inhibiting enzymatic activity, which is crucial in drug design targeting diseases reliant on enzyme function .

Biological Research

In biological studies, this compound can serve as a biochemical probe or inhibitor in enzymatic studies. Its ability to interact with biological targets makes it a valuable tool for understanding enzyme mechanisms and pathways.

Industrial Applications

Beyond medicinal uses, this compound has potential applications in the development of new materials and specialty chemicals. Its unique chemical properties allow it to be utilized as an intermediate in the synthesis of more complex molecules .

Study on Antitumor Activity

A notable study synthesized various derivatives of imidazole-based compounds and assessed their antitumor activities against multiple cancer cell lines including A549, MCF-7, HepG2, and OVCAR-3. The results demonstrated that certain derivatives exhibited lower IC50 values compared to established chemotherapeutics like cisplatin, indicating their potential as effective anticancer agents .

Mechanism of Action Investigation

Research into the mechanism of action of compounds like this compound revealed that they may interact with specific cellular pathways involved in cancer progression, thereby providing insights into their therapeutic potential .

Wirkmechanismus

The mechanism of action of 2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would vary based on the biological context and the specific enzymes or receptors it interacts with.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in , chloro in ) increase electrophilicity, enhancing reactivity for nucleophilic attack. Conversely, electron-donating groups (e.g., methyl in ) reduce reactivity but improve metabolic stability.

- Heterocyclic Influence : Imidazole (target compound) offers hydrogen-bonding sites, whereas oxadiazole () contributes to π-deficient character, altering electronic distribution and interaction profiles.

- Linker Diversity : Thioether linkers () improve flexibility and redox sensitivity compared to rigid acetamide backbones.

Crystallographic and Spectroscopic Insights

- Hydrogen Bonding : The target compound’s imidazole can form N–H···O/N hydrogen bonds, as seen in analogous structures (), influencing crystal packing and stability.

- IR Signatures : Secondary amide C=O stretches (~1650–1680 cm⁻¹) are consistent across acetamide derivatives (), while chloro groups show distinct C–Cl stretches near 740 cm⁻¹ .

Biologische Aktivität

2-Chloro-N-(2-imidazol-1-yl-phenyl)-acetamide is a compound of significant interest in medicinal chemistry, particularly for its biological activity against various pathogens, including bacteria and fungi. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the acylation of imidazole derivatives with chloroacetyl chloride, followed by purification processes such as recrystallization or chromatography. The purity and structure of the synthesized compound can be confirmed using spectroscopic methods like IR, NMR, and mass spectrometry.

Antimicrobial Properties

Research has demonstrated that this compound exhibits notable antimicrobial activity. A study evaluated its efficacy against various strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans. The results indicated that the compound was particularly effective against Gram-positive bacteria and had moderate activity against yeast strains.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| E. coli | 8.44 |

| S. aureus | 16.19 |

| C. albicans | 7.11 |

The above table summarizes the antimicrobial activity measured through the disc diffusion method at a concentration of 100 µg/mL .

The mechanism by which this compound exerts its biological effects involves inhibition of key enzymes in microbial metabolism. For instance, in antifungal applications, it has been shown to inhibit cytochrome P450 lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungal cell membranes. This inhibition disrupts membrane integrity, leading to cell death.

Structure-Activity Relationship (SAR)

The biological activity of chloroacetamides is influenced by the substituents on the phenyl ring. Variations in substituent position and electronic properties significantly affect lipophilicity and membrane permeability, which are critical for antimicrobial efficacy. Compounds with halogenated groups (e.g., fluorine or chlorine) at the para position have shown enhanced activity due to their ability to penetrate bacterial membranes more effectively .

Case Studies

Several studies have focused on the optimization and evaluation of compounds similar to this compound:

- Antibacterial Screening : A series of N-substituted phenyl chloroacetamides were synthesized and tested for their antibacterial properties against resistant strains like MRSA. Compounds with specific substitutions demonstrated MIC values significantly lower than those of traditional antibiotics .

- Antifungal Activity : In a comparative study, chloroacetamides were tested against various fungal strains, revealing that those with imidazole moieties exhibited superior antifungal activity compared to their non-imidazole counterparts .

- In Vivo Studies : Recent investigations into the pharmacokinetics and pharmacodynamics of related compounds have shown promising results in animal models for treating infections caused by resistant pathogens .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-chloro-N-(2-imidazol-1-yl-phenyl)-acetamide, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution (e.g., reacting chloroacetamide derivatives with imidazole-containing aromatic amines). Key intermediates like 2-chloro-N-(thiazol-2-yl)acetamide (analogous structures) are prepared using DMF and catalytic KI to enhance reactivity .

- Optimization : Temperature control (e.g., 273 K for intermediate stability) and solvent selection (dichloromethane or methanol/acetone mixtures) are critical for minimizing side reactions .

Q. How does the chloroacetamide group influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The electron-withdrawing chlorine atom activates the carbonyl group, facilitating nucleophilic attack by amines, thiols, or alkoxides. Steric effects from the imidazole-phenyl substituent may slow reactions compared to simpler analogs .

- Comparative Data :

| Nucleophile | Reaction Rate (Relative) | Notes |

|---|---|---|

| Primary Amine | High | Steric hindrance limited |

| Thiophenol | Moderate | Requires polar aprotic solvents |

| Methanol | Low | Needs strong base (e.g., NaH) |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Structural Confirmation :

- NMR : H/C NMR distinguishes imidazole protons (δ 7.2–7.8 ppm) and acetamide carbonyls (δ 165–170 ppm).

- LC-MS : Validates molecular weight (e.g., [M+H] peaks) and detects impurities .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed tautomeric forms of the imidazole ring?

- Challenge : Imidazole tautomerism (1H vs. 3H forms) may lead to conflicting reactivity predictions.

- Solution : SHELXL refinement of X-ray data identifies hydrogen bonding patterns (e.g., N–H⋯N interactions) and confirms dominant tautomers .

- Example : In analogous compounds, R_2$$^2(8) hydrogen-bonded motifs stabilize specific tautomers .

Q. What computational strategies predict biological activity against cancer targets (e.g., kinase inhibition)?

- Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to kinases like EGFR. The imidazole-phenyl group may occupy hydrophobic pockets, while the chloroacetamide moiety interacts with catalytic lysines .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .

Q. How do structural modifications (e.g., fluorination) alter the compound’s pharmacokinetic properties?

- Case Study : Replacing chlorine with fluorine in analogs improves metabolic stability but reduces electrophilicity.

- Data :

| Derivative | LogP | t (Liver Microsomes) |

|---|---|---|

| Cl-substituted | 2.1 | 45 min |

| F-substituted | 1.8 | 120 min |

Methodological Challenges and Solutions

Handling air/moisture-sensitive intermediates during synthesis

- Best Practices : Use Schlenk lines for anhydrous conditions, and quench reactions with ice-cold HCl to stabilize products .

Resolving spectral overlap in H NMR for aromatic protons

- Solution : 2D NMR (e.g., COSY, NOESY) distinguishes coupled protons in crowded regions (δ 7.0–8.0 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.